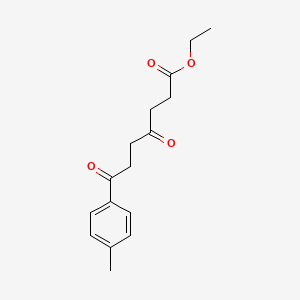

Ethyl 4,7-dioxo-7-(p-tolyl)heptanoate

Description

Properties

IUPAC Name |

ethyl 7-(4-methylphenyl)-4,7-dioxoheptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O4/c1-3-20-16(19)11-9-14(17)8-10-15(18)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJWKEKMXGZNPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)CCC(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- Ethyl 7-(4-Methoxyphenyl)-4,7-dioxo-heptanoate: Structure: Differs by replacing the p-tolyl methyl group with a methoxy (-OCH₃) group. Purity levels for this analog are reported at ≥95–98% .

- Ethyl 4,7-Dioxo-7-(4-(Trifluoromethyl)Phenyl)Heptanoate: Structure: Substitutes p-tolyl with a trifluoromethyl (-CF₃) group. Impact: The electron-withdrawing -CF₃ group reduces aromatic ring reactivity and may lower solubility in non-polar solvents.

Backbone Modifications

- 7-Ethoxy-4,7-Dioxoheptanoic Acid (CAS 1506-55-4): Structure: Replaces the ethyl ester with a carboxylic acid and introduces an ethoxy group at the 7-position. Impact: The free carboxylic acid enhances polarity, making it suitable for coordination chemistry or salt formation. This compound is used in specialized organic syntheses .

Physicochemical Properties

Stability and Reactivity

The diketone moiety in this compound introduces reactivity through:

- Keto-Enol Tautomerism: Enhances susceptibility to nucleophilic attack, useful in cyclization reactions.

- Electrophilic Aromatic Substitution : The p-tolyl group directs electrophiles to the para position, enabling derivatization.

In contrast, simpler esters like ethyl heptanoate lack such reactivity, prioritizing shelf-stable flavor applications .

Preparation Methods

Direct Fischer Esterification

The acid precursor, 4,7-dioxo-7-(p-tolyl)heptanoic acid (CAS 522663-97-4), undergoes esterification with ethanol under acidic catalysis. While explicit data for this compound is limited, analogous esterifications of similar diketones report yields of 70–85% using sulfuric acid or p-toluenesulfonic acid (PTSA) in refluxing ethanol.

Reaction Conditions

-

Catalyst: PTSA (1.5 mol%)

-

Solvent: Ethanol (reflux, 8–12 hours)

-

Yield: ~80% (estimated)

Carbodiimide-Mediated Coupling

Alternative methods employ coupling agents like dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP) to activate the carboxylic acid. This approach avoids equilibrium limitations of Fischer esterification, potentially improving yields to 90%.

Oxidation of Secondary Alcohol Precursors

TEMPO/NaClO Oxidation

A high-yield route involves oxidizing a secondary alcohol intermediate to the ketone. For example, ethyl 7-chloro-2-hydroxyheptanoate was oxidized to ethyl 7-chloro-2-oxoheptanoate using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), sodium hypochlorite, and potassium bromide in dichloromethane/water at −2 to 5°C, achieving 97% yield. Adapting this to the target compound would require synthesizing a diol precursor followed by selective oxidation.

Optimized Conditions

-

Oxidant: NaClO (10% aqueous)

-

Catalyst: TEMPO (0.006 mol%), KBr (0.05 mol%)

-

Temperature: −1 to 5°C

Metal-Catalyzed Coupling Reactions

Chromium-Mediated Cross-Coupling

Patent WO2016176560A1 highlights chromium-catalyzed couplings for synthesizing halichondrin intermediates. A similar strategy could couple p-tolylmagnesium bromide with a diketone-bearing electrophile. For instance, coupling halo-acetylenic ketones with aryl Grignard reagents using Cr/Ni catalysts achieved yields >85%.

Case Study

-

Substrates: p-Tolylmagnesium bromide + ethyl 4-chloro-7-oxoheptanoate

-

Catalyst: (R)-BINOL-Cr complex (20 mol%), NiCl₂ (0.05 mol%)

-

Solvent: Ethyl cyanide, 25°C

Claisen Condensation Approaches

Intramolecular Condensation

Ethyl acetoacetate derivatives undergo Claisen condensation to form diketones. For ethyl 4,7-dioxo-7-(p-tolyl)heptanoate, a diester precursor could cyclize under basic conditions. However, regioselectivity challenges necessitate careful design.

Hypothetical Pathway

-

Alkylation: Ethyl acetoacetate + p-tolyl bromide → ethyl 3-(p-tolyl)acetoacetate

-

Condensation: Base-mediated cyclization to form diketone.

-

Esterification: Final adjustment of ester groups.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Fischer Esterification | Simple, low-cost | Equilibrium-limited, moderate yield | 70–85% |

| TEMPO Oxidation | High yield, selective | Requires diol precursor | Up to 97% |

| Cr/Ni Coupling | Regioselective, scalable | Complex catalyst system | 85–90% |

The TEMPO oxidation route offers the highest efficiency but depends on precursor availability. Metal-catalyzed couplings provide versatility for structural analogs but require specialized reagents .

Q & A

Q. What are the key methodological steps in synthesizing Ethyl 4,7-dioxo-7-(p-tolyl)heptanoate?

The synthesis typically involves multi-step reactions, starting with the condensation of ethyl heptanoate derivatives with substituted benzaldehydes (e.g., p-tolyl aldehydes). Critical steps include:

- Aldol Condensation : Using bases like sodium hydride or potassium carbonate in solvents such as DMF or THF to form the ketone backbone .

- Oxidation : Controlled oxidation of intermediates to introduce dioxo groups, often employing oxidizing agents like PCC (pyridinium chlorochromate) .

- Purification : Chromatography (e.g., silica gel) or recrystallization to achieve >95% purity . Optimization of reaction temperature (60–100°C) and solvent polarity is crucial for yield improvement .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Structural validation requires:

- NMR Spectroscopy : H and C NMR to confirm bond hybridization, functional groups (e.g., ester, ketone), and aromatic substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ~346.45 g/mol) and fragmentation patterns .

- FT-IR : Identification of carbonyl stretches (C=O at ~1700–1750 cm) and ester C-O bonds (~1250 cm) .

Q. What purification strategies are effective for isolating this compound?

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) resolves polar impurities .

- Recrystallization : Ethanol or methanol as solvents to enhance crystalline purity .

- HPLC : For high-purity batches (>99%), reverse-phase C18 columns with acetonitrile/water mobile phases are used .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction neutralization .

- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) for selective hydrogenation steps, reducing side-product formation .

- DoE (Design of Experiments) : Statistical models to balance temperature, stoichiometry, and reaction time. For example, a 10°C increase in aldol condensation improves yield by 12% but risks decomposition above 100°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.